9-Bromo-9-borabicyclo[3.3.1]nonane
CAS No.: 22086-45-9
Cat. No.: VC20773953
Molecular Formula: C8H14BBr
Molecular Weight: 200.91 g/mol
* For research use only. Not for human or veterinary use.
![9-Bromo-9-borabicyclo[3.3.1]nonane - 22086-45-9](/images/no_structure.jpg)
Specification
CAS No. | 22086-45-9 |
---|---|
Molecular Formula | C8H14BBr |
Molecular Weight | 200.91 g/mol |
IUPAC Name | 9-bromo-9-borabicyclo[3.3.1]nonane |
Standard InChI | InChI=1S/C8H14BBr/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 |
Standard InChI Key | FYZDPIIMSZAKGP-UHFFFAOYSA-N |
SMILES | B1(C2CCCC1CCC2)Br |
Canonical SMILES | B1(C2CCCC1CCC2)Br |
Introduction
Structural and Physical Properties
9-Bromo-9-borabicyclo[3.3.1]nonane (CAS No. 22086-45-9) is characterized by its molecular formula C8H14BBr and molecular weight of 200.91 g/mol . The compound features a bicyclic structure with a bromine atom substituted at the boron center. This substitution significantly enhances the electrophilicity at the boron center, making it a valuable intermediate in various organic transformations.
The physical properties of 9-Bromo-9-borabicyclo[3.3.1]nonane are summarized in the following table:
Property | Value |
---|---|
Physical State | Colorless liquid |
Boiling Point | 54-59°C at 0.3-0.4 mmHg |
Melting Point | -17°C |
Density | 1.315 g/cm³ |
11B NMR | δ 83.9 ppm (singlet) |
The compound exhibits specific solubility characteristics that are crucial for its handling and application in synthetic procedures. It is soluble in non-polar solvents such as pentane and dichloromethane but decomposes in ethers and alcohols .
Synthesis Methods
The preparation of 9-Bromo-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane adducts in ethereal solvents. This synthetic approach ensures the formation of a stable organoborane compound suitable for various applications. The synthesis pathway generally proceeds through:
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Formation of the parent 9-borabicyclo[3.3.1]nonane structure
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Bromination at the boron center to introduce the bromine atom
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Purification to obtain the final product
The resulting compound is often supplied as a 1.0 M solution in dichloromethane due to its reactivity with air and moisture .
Chemical Reactivity
Hydroboration Reactions
9-Bromo-9-borabicyclo[3.3.1]nonane serves as an effective reagent in hydroboration reactions, adding across double bonds in alkenes to form organoboranes. These intermediates can be further oxidized to alcohols, providing a valuable method for the functionalization of olefinic substrates.
Ether Cleavage
One of the notable applications of 9-Bromo-9-borabicyclo[3.3.1]nonane is as a selective reagent for the cleavage of ethers . Its Lewis acidic character and specific steric requirements make it particularly effective for this transformation, providing a valuable tool for deprotection strategies in complex molecular synthesis.
Deoxygenation of Sulfoxides
The compound effectively promotes the deoxygenation of sulfoxides , a transformation that is valuable in various synthetic contexts, particularly in the manipulation of sulfur-containing functional groups in complex molecular settings.
Reactions with Terminal Alkynes
9-Bromo-9-borabicyclo[3.3.1]nonane adds regioselectively and stereoselectively to terminal alkynes , providing access to functionalized organoboranes that can serve as versatile intermediates in further transformations.
Conjugate Addition Reactions
The compound undergoes conjugate addition to α,β-unsaturated ketones , enabling the functionalization of these substrates in a controlled manner. This reactivity provides a valuable entry point for the construction of complex molecular frameworks.
Conversion of Organostannanes
9-Bromo-9-borabicyclo[3.3.1]nonane effectively converts vinyltins to vinylboranes , facilitating the transformation of organostannanes to organoboranes. This conversion expands the synthetic utility of tin-containing intermediates by providing access to the diverse chemistry of organoboranes.
Applications in Organic Synthesis
Polypropionate Synthesis
The compound has found significant applications in the asymmetric synthesis of polypropionates. In one notable example, a (Z)-enol ether resulting from the silylation of an ethyl ketone reacted with 9-Bromo-9-borabicyclo[3.3.1]nonane in dichloromethane (silyl/boron exchange) and subsequently with an aldehyde to produce a 12.5:1 mixture of diastereomers in 81% yield . This approach highlights the utility of the reagent in stereoselective carbon-carbon bond formation.
Suzuki-Miyaura Cross-Coupling
In synthetic organic chemistry, derivatives of this compound serve as effective reagents in Suzuki-Miyaura cross-coupling reactions. These transformations facilitate the formation of carbon-carbon bonds between aryl or vinyl substrates, expanding the synthetic versatility of the reagent.
Stereoselective Transformations
The unique reactivity profile of 9-Bromo-9-borabicyclo[3.3.1]nonane makes it valuable in stereoselective transformations. Its ability to control stereochemistry in various reactions contributes to its utility in the synthesis of stereochemically complex molecules, particularly in natural product synthesis.
Hazard Type | Classification |
---|---|
GHS Symbols | GHS07, GHS08 |
Signal Word | Warning |
Hazard Statements | H315, H319, H335, H336, H351, H373 |
Hazard Codes | F, C, Xn |
Risk Statements | 17-23/24/25-34-40-67-36/37/38 |
The compound is classified as pyrophoric, meaning it can ignite spontaneously upon exposure to air .
Analytical Properties
The purity of 9-Bromo-9-borabicyclo[3.3.1]nonane can be assessed through its 11B NMR spectrum, which exhibits a characteristic single resonance at δ 83.9 ppm . This spectroscopic feature serves as a valuable diagnostic tool for confirming the identity and purity of the compound.
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